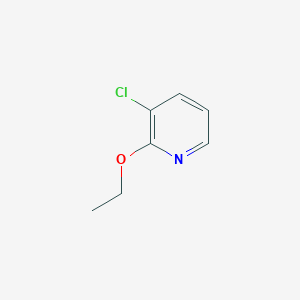

3-Chloro-2-ethoxypyridine

Beschreibung

The Pivotal Role of Pyridine (B92270) Heterocycles in Chemical Sciences

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone of modern chemical science. numberanalytics.comrsc.org Its unique electronic properties, including basicity and the ability to participate in hydrogen bonding, make it a "privileged scaffold" in medicinal chemistry. rsc.orgnih.gov Pyridine and its derivatives are integral components in a vast array of pharmaceuticals, agrochemicals, and materials. numberanalytics.comrsc.org The pyridine ring is present in over 100 FDA-approved drugs, highlighting its profound impact on human health. nih.govnih.gov Notable examples include drugs for tuberculosis (isoniazid), HIV/AIDS (delavirdine), and cancer (crizotinib). nih.gov The versatility of the pyridine core allows it to engage in various biological interactions, such as π–π stacking and chelation with metal ions, enhancing binding affinity and specificity to biological targets. nih.gov Its fundamental structure is also found in essential biomolecules like nucleic acids and certain vitamins. fiveable.me

Strategic Importance of Regioselective Functionalization in Pyridine Chemistry

The functionalization of the pyridine ring with specific substitution patterns, known as regioselectivity, is a paramount challenge and a critical area of research in synthetic chemistry. nih.govdp.la Achieving precise control over the position of new chemical groups is essential because the biological activity and physical properties of a pyridine derivative are highly dependent on its substitution pattern. nih.gov The direct, position-selective functionalization of the native pyridine ring is often complicated by issues of over-reaction or the formation of mixtures of isomers. nih.gov Consequently, chemists have developed numerous strategies to overcome these challenges, including the use of directing groups, pre-functionalized starting materials, and advanced catalytic methods. nih.govrsc.orgbenthamdirect.com These methods enable the targeted synthesis of specific isomers, which is crucial for drug discovery and the development of new materials. dp.labenthamdirect.com

Overview of Strained Intermediates: Pyridynes and Their Synthetic Utility

Pyridynes are highly reactive, strained intermediates derived from pyridine by the formal removal of two adjacent hydrogen atoms, creating a carbon-carbon triple bond within the ring. wikipedia.orgchemistryviews.org Analogous to the more well-known benzyne, pyridynes offer a unique pathway for the difunctionalization of the pyridine ring in a single step. rsc.org First postulated in 1955, their existence was later confirmed through trapping experiments and spectroscopic analysis. wikipedia.org There are two main isomers, 2,3-pyridyne and 3,4-pyridyne, which exhibit different reactivities. wikipedia.org While 2,3-pyridyne reacts with high regioselectivity, 3,4-pyridynes have historically been more challenging to control. nih.gov However, recent advances have shown that substituents on the ring can influence the geometry and electronic structure of the pyridyne, enabling more selective reactions. nih.govrsc.org This has made pyridynes valuable synthetic building blocks for creating highly decorated pyridine derivatives that are otherwise difficult to access. nih.gov

3-Chloro-2-ethoxypyridine as a Key Synthon for Advanced Pyridine Architectures

This compound has emerged as a crucial synthon, or synthetic building block, for the generation of 3,4-pyridyne intermediates. rsc.orgrsc.orgnih.gov Its structure is ideally suited for this purpose. A new regioselective 3,4-difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates has been developed. researchgate.net The process typically involves the regioselective lithiation at the 4-position with a strong base like n-butyllithium (n-BuLi), followed by transmetalation with an organomagnesium halide. rsc.orgnih.gov Subsequent heating causes the elimination of the magnesium salt, generating the transient 3,4-pyridyne. rsc.orgnih.govresearchgate.net

This highly reactive intermediate is then immediately trapped in the same reaction vessel. The strategic placement of the 2-ethoxy group helps to control the regioselectivity of the subsequent nucleophilic addition. rsc.org The nucleophile, often derived from a Grignard reagent, adds preferentially to the C-4 position of the pyridyne. This generates a new pyridylmagnesium species at the C-3 position, which can then be quenched with a wide variety of electrophiles. rsc.orgresearchgate.netresearchgate.net This powerful one-pot sequence allows for the introduction of two different functional groups at the 3- and 4-positions of the pyridine ring with high control, leading to complex 2,3,4-trisubstituted pyridines. rsc.orgnih.govresearchgate.net This methodology has been successfully applied to the synthesis of a key intermediate for (±)-paroxetine, a widely used antidepressant. rsc.orgnih.govresearchgate.net

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈ClNO | chemsrc.comuni.lu |

| Molecular Weight | 157.60 g/mol | chemsrc.com |

| CAS Number | 177743-06-5 | chemsrc.comchemicalbook.com |

| Density | 1.166 g/cm³ | chemsrc.com |

| Boiling Point | 192.2 °C at 760 mmHg | chemsrc.com |

| Flash Point | 70.1 °C | chemsrc.com |

| Refractive Index | 1.512 | chemsrc.com |

| LogP | 2.13370 | chemsrc.com |

Scope and Objectives of Current Research into this compound

Current research centered on this compound is primarily focused on expanding its synthetic utility and addressing the longstanding challenge of regioselective pyridine functionalization. nih.govrsc.org The main objectives include the development of novel and efficient methods for creating highly substituted pyridine scaffolds, which are of high value in pharmaceutical and materials science. chemistryviews.orgrsc.org Researchers aim to broaden the scope of nucleophiles and electrophiles that can be used in the pyridyne-mediated difunctionalization process, thereby increasing the diversity of accessible molecular architectures. rsc.orgresearchgate.net Furthermore, adapting these multi-step organometallic reactions to continuous flow setups is another key objective, as this often allows for better reaction control, milder conditions, and enhanced safety and scalability compared to traditional batch processing. rsc.orgresearchgate.net The successful application of this chemistry to synthesize precursors for important drugs like paroxetine (B1678475) demonstrates the potential of this research to streamline the production of complex, biologically active molecules. rsc.orgnih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-2-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-2-10-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTKGSCSPHCOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474781 | |

| Record name | 3-CHLORO-2-ETHOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177743-06-5 | |

| Record name | 3-CHLORO-2-ETHOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-ethoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 3 Chloro 2 Ethoxypyridine and Analogous Precursors

Established and Emerging Synthetic Pathways to 3-Chloro-2-ethoxypyridine

The synthesis of this compound is a critical step for creating highly functionalized pyridine (B92270) derivatives. This compound serves as a valuable building block, particularly in the generation of pyridyne intermediates for use in organic synthesis. nih.govrsc.orgrsc.org One established method involves the regioselective lithiation of this compound with n-butyllithium (n-BuLi) to produce a 4-lithiated pyridine intermediate. nih.govrsc.org This intermediate is key to developing polysubstituted pyridines. nih.gov

Recent research has demonstrated the utility of this compound as a precursor for 3,4-pyridyne intermediates. nih.govrsc.orgrsc.org This approach allows for the regioselective 3,4-difunctionalization of the pyridine ring. nih.govrsc.org The process begins with the lithiation of this compound, followed by transmetalation with an organomagnesium halide. rsc.org Subsequent heating leads to the formation of the 3,4-pyridyne, which can then be trapped with various electrophiles to yield 2,3,4-trisubstituted pyridines. nih.govrsc.org This methodology has been successfully applied to the preparation of a key intermediate for the synthesis of (±)-paroxetine. nih.govrsc.org

The following table outlines a typical reaction for the difunctionalization of this compound.

| Starting Material | Reagents | Intermediate | Quenching Electrophile | Final Product Type | Reference |

|---|---|---|---|---|---|

| This compound | 1) n-BuLi 2) Aryl/Alkylmagnesium Halide | 3,4-Pyridyne | Various Electrophiles (e.g., TMSCl) | 2,3,4-Trisubstituted Pyridines | nih.gov, rsc.org |

Halogenation and Alkoxylation Strategies for Pyridine Ring Systems

The introduction of halogen and alkoxy groups to pyridine rings is fundamental for creating a wide array of functionalized precursors. Halogenation of pyridines is a crucial transformation in the development of drugs and agrochemicals. nih.gov However, the electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution reactions challenging, often requiring harsh conditions like strong acids and high temperatures. nih.govnih.gov These conditions can limit the functional group tolerance of the reaction. nih.gov

Strategies for selective halogenation include:

Electrophilic Aromatic Substitution (EAS): This method is typically 3-selective but often results in regioisomeric mixtures and requires harsh conditions. nih.govnih.gov

Metalation-Halogenation: Directed metalation can achieve regioselective halogenation, but often requires directing groups to access the 3-position reliably. nih.gov

Ring-Opening/Closing Sequences: A modern approach involves the ring-opening of pyridinium (B92312) salts to form acyclic Zincke imine intermediates, which undergo highly regioselective halogenation at the 3-position under mild conditions before ring-closing. nih.gov

Phosphonium Salt Displacement: Specially designed phosphine (B1218219) reagents can be installed at the 4-position of pyridines and subsequently displaced by halide nucleophiles, offering a general strategy for 4-halogenation. nih.gov

Alkoxylation of pyridines, particularly at the 2-position, is often achieved through nucleophilic aromatic substitution (SNAr) reactions on halopyridines. acs.org For instance, 2-chloropyridines can react with alkoxides to form 2-alkoxypyridines. acs.orggoogle.com The reactivity of the halopyridine is key, with 2-fluoropyridines showing higher reactivity than 2-chloropyridines, allowing for milder reaction conditions. acs.org

Alternative Synthetic Routes to 2-Alkoxy-3-chloropyridines

Alternative pathways to 2-alkoxy-3-chloropyridines often start with a differently substituted pyridine precursor. One common strategy involves the metallation of 2-chloropyridine (B119429). rsc.org Using a strong base like lithium diisopropylamide (LDA), 2-chloropyridine can be selectively lithiated at the 3-position. rsc.org This 2-chloro-3-lithiopyridine intermediate can then react with various electrophiles. rsc.org Subsequent nucleophilic substitution of the chlorine at the C-2 position with an alkoxide, such as sodium ethoxide, would yield the desired 2-alkoxy-3-substituted pyridine.

Another approach begins with pyridine N-oxides. For example, 3-chloro-4-methoxy-2-picoline-N-oxide can be treated with acetic anhydride, followed by hydrolysis, to produce 3-chloro-2-hydroxymethyl-4-methoxypyridine. prepchem.com While this example yields a methoxy (B1213986) and hydroxymethyl substituted pyridine, similar N-oxide chemistry could be adapted for the synthesis of this compound. A general five-step method starting from 2-chloropyridine involves nitrogen oxidation, etherification, nitration, halogenation, and deoxidation to produce various 2-alkoxy-4-substituted pyridine derivatives. google.com

Synthesis of Related Chloro-Substituted Pyridine Precursors

Preparation of 3-Chloro-2-hydrazinopyridine (B1363166) Derivatives

3-Chloro-2-hydrazinopyridine is a crucial intermediate, notably in the synthesis of modern insecticides. chemicalbook.com The most common and direct synthesis involves the reaction of 2,3-dichloropyridine (B146566) with hydrazine (B178648) hydrate. chemicalbook.comgoogle.comgoogle.comjustia.com This nucleophilic substitution reaction is typically performed by heating the reactants in a polar solvent. google.com

Several patents describe methods to optimize this reaction, focusing on improving yield and reducing costs. google.comgoogle.comjustia.com The choice of solvent and the molar ratio of reactants are key parameters.

| Solvent(s) | Molar Ratio (2,3-Dichloropyridine : Hydrazine Hydrate) | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Ethanol, Methanol, DMF, DMAC, THF | 1 : 4-6 | 4-8 hours | 95-99% | google.com |

| Ethanol | 1 : 4 | 72 hours | Not specified | google.com |

| n-Butanol (with K₂CO₃ and Aliquat 336) | 1 : 2.4 (m/m) | 30 hours | Not specified | justia.com |

| None (with KOH and Aliquat 336) | 1 : 2.4 (m/m) | 17 hours | 99.4% (LC Area) | justia.com |

DMF: Dimethylformamide, DMAC: Dimethylacetamide, THF: Tetrahydrofuran (B95107), LC: Liquid Chromatography

Once formed, 3-chloro-2-hydrazinopyridine can be further derivatized. For instance, it can undergo a condensation reaction with an aldehyde in the presence of acetic acid to form 3-chloro-2-hydrazinopyridine derivatives. google.com

Synthesis of Other Key Halo-Alkoxypyridines

The synthesis of other halo-alkoxypyridines often employs directed metalation and metal-halogen exchange reactions. arkat-usa.orgresearchgate.net These methods provide regioselective pathways to a wide range of substituted pyridines. arkat-usa.orgresearchgate.net

For example, 4-methoxypyridine (B45360) can be lithiated at the C-3 position and subsequently treated with an electrophile. researchgate.net To create useful bromo-substituted precursors, 2-bromo-4-methoxypyridine (B110594) can be synthesized and then subjected to further functionalization. arkat-usa.orgresearchgate.net Treating 2-bromo-4-methoxypyridine with lithium tetramethylpiperidide (LTMP) followed by DMF yields the corresponding aldehyde at the 3-position. arkat-usa.org

Other notable examples include:

3-[Fluoro(chloro)alkoxy]pyridines: These can be prepared from halo- or amino-3-hydroxypyridines through methods like difluorocarbene insertion or the addition of fluoroolefins. thieme-connect.com

2-Alkoxy-4-halopyridines: A multi-step synthesis starting from 2-chloropyridine-N-oxide can be used. google.com This involves etherification, nitration to 4-nitro-2-alkoxy pyridine-N-oxide, followed by a halogenation step using an acetyl halide. google.com

Methodological Advancements in Pyridine Synthesis

The synthesis of pyridine derivatives is a constantly evolving field, with a focus on developing more efficient and environmentally friendly methods. nih.govresearchgate.netbohrium.com Traditional condensation strategies are continuously being modified, while new transition-metal-catalyzed reactions are becoming increasingly prominent. nih.govresearchgate.net

Key areas of advancement include:

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling and cyclization procedures have opened new routes to functionalized pyridines. nih.govresearchgate.net

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single operation, offer a highly efficient and atom-economical way to assemble complex pyridine structures. bohrium.comresearchgate.net MCRs are considered a key tool in green chemistry for their simplicity and high efficiency. bohrium.com

C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy that avoids the need for pre-functionalized starting materials, making synthetic routes more concise. researchgate.net

Flow Chemistry: The adaptation of synthetic methods, such as the difunctionalization of pyridines via pyridyne intermediates, into continuous flow setups allows for better control, scalability, and safety. nih.govrsc.org

These modern methodologies provide powerful tools for the rapid and diverse synthesis of pyridine-based compounds, moving beyond classical multi-step procedures toward more elegant and efficient synthetic solutions. bohrium.comubc.ca

Mechanistic Elucidation and Reactivity Profiling of 3 Chloro 2 Ethoxypyridine

Pathways to 3,4-Pyridyne Formation from 3-Chloro-2-ethoxypyridine

The conversion of this compound into a 3,4-pyridyne intermediate is a multi-step process that hinges on a sequence of organometallic transformations. rsc.org This sequence typically involves an initial deprotonation (lithiation), followed by a metal-halogen exchange (transmetalation), and culminates in an elimination reaction to generate the reactive aryne species in situ. nih.govrsc.org

The initial and critical step in the sequence is the regioselective deprotonation of the pyridine (B92270) ring. The presence of the chloro and ethoxy substituents on the pyridine ring directs this deprotonation. Specifically, treatment of this compound with a strong, non-nucleophilic base is required. clockss.org Research has demonstrated that n-butyllithium (n-BuLi) is an effective reagent for this purpose, achieving a regioselective metalation at the C-4 position. nih.govuni-muenchen.de This directed ortho-lithiation is a well-established strategy in heterocyclic chemistry, where existing substituents guide the deprotonation to an adjacent position. nih.govresearchgate.netrsc.org The reaction affords a 4-lithiated pyridine intermediate, which is the gateway to the subsequent transformations. nih.govrsc.org

The efficacy and regioselectivity of the lithiation of halopyridines are highly dependent on reaction conditions, particularly the solvent system and temperature. clockss.orgresearchgate.net For the specific case of this compound, the ortho-lithiation at the C-4 position is typically conducted in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures. nih.govuni-muenchen.deresearchgate.net

Experimental protocols consistently utilize temperatures of -78 °C to ensure high selectivity and to prevent undesirable side reactions or decomposition of the thermally sensitive organolithium intermediate. nih.govresearchgate.netrsc.orgnih.gov At this low temperature, n-BuLi acts as a base to deprotonate the most acidic proton at C-4, rather than as a nucleophile that could potentially add to the pyridine ring. clockss.org The combination of THF as the solvent and a temperature of -78 °C has been established as the optimal conditions for the clean and efficient generation of 4-lithio-3-chloro-2-ethoxypyridine. nih.govuni-muenchen.de

Table 1: Optimized Conditions for Regioselective C-4 Lithiation of this compound

| Parameter | Condition | Rationale | Source(s) |

| Reagent | n-Butyllithium (n-BuLi) | Strong, non-nucleophilic base for efficient deprotonation. | nih.gov, uni-muenchen.de |

| Solvent | Tetrahydrofuran (THF) | Anhydrous ethereal solvent stabilizes the organolithium intermediate. | nih.gov, researchgate.net |

| Temperature | -78 °C | Maximizes regioselectivity and prevents side reactions/decomposition. | nih.gov, researchgate.net, rsc.org |

| Reaction Time | ~2 hours | Sufficient time for complete deprotonation at low temperature. | uni-muenchen.de |

Following the successful regioselective lithiation, the resulting 4-lithiated pyridine is not directly converted to the pyridyne. Instead, a transmetalation step is employed to generate a more stable organomagnesium species. nih.govresearchgate.net This is achieved by treating the lithiated intermediate with an organomagnesium halide, such as an aryl- or alkylmagnesium bromide (Grignard reagent), often in the presence of lithium chloride (LiCl) to enhance reactivity and solubility. nih.govrsc.org

This transmetalation from lithium to magnesium results in the formation of a mixed diorganomagnesium species. nih.govresearchgate.net This intermediate is more stable than its lithiated precursor at higher temperatures, which is a crucial feature for the subsequent elimination step. researchgate.net

The 3,4-pyridyne intermediate is generated in situ from the magnesiated pyridine through an elimination reaction. chemistryviews.org This step requires thermal energy. By heating the reaction mixture, typically to around 75 °C in a sealed system, the magnesium chloride salt is eliminated from the C-3 and C-4 positions. nih.govresearchgate.netrsc.org This concerted elimination process results in the formation of the highly reactive 2-ethoxy-3,4-pyridyne. rsc.org The pyridyne, an analogue of benzyne, possesses a strained "triple" bond within the aromatic ring and does not persist in solution, reacting immediately with available nucleophiles. nih.govwikipedia.org

Regioselective Ortho-Lithiation with Organolithium Reagents (e.g., n-Butyllithium)

Stereoelectronic Control in Pyridyne-Mediated Regioselective Difunctionalization

The synthetic utility of pyridynes lies in their ability to undergo regioselective difunctionalization reactions. rsc.org The regioselectivity of nucleophilic addition to an unsymmetrical pyridyne is governed by stereoelectronic factors, primarily the electronic nature and position of substituents on the pyridyne ring. nih.gov These substituents can polarize the strained aryne bond, a phenomenon described by the aryne distortion model, thereby directing the incoming nucleophile to one of the two carbons of the triple bond. nih.gov In the case of 2-ethoxy-3,4-pyridyne, the electron-donating ethoxy group at the C-2 position exerts significant control over the regiochemical outcome of the subsequent nucleophilic attack. psu.edu

The in situ-generated 2-ethoxy-3,4-pyridyne readily reacts with a variety of nucleophiles. The organomagnesium reagent (Grignard reagent) used for the earlier transmetalation step is present in the reaction mixture and serves as the primary nucleophile. nih.gov The addition of the Grignard moiety (aryl, alkyl, or thiolate) to the pyridyne intermediate occurs with high regioselectivity. nih.govresearchgate.net

Experimental evidence shows that the organic group from the magnesium reagent adds selectively to the C-4 position of the 2-ethoxy-3,4-pyridyne. nih.govresearchgate.netrsc.org This addition generates a new, stable 3-pyridylmagnesium species. This magnesiated intermediate can then be trapped by a wide range of electrophiles, leading to the formation of diverse and highly functionalized 2,3,4-trisubstituted pyridines. nih.govrsc.org This two-step functionalization—nucleophilic addition followed by electrophilic quench—highlights the synthetic power of this methodology.

The scope of this reaction is broad, with successful additions reported for various arylmagnesium halides and magnesium thiolates. nih.govrsc.orgrsc.org

Table 2: Examples of Regioselective Difunctionalization of this compound via a 3,4-Pyridyne Intermediate

| Nucleophile (R in RMgBr) | Electrophile (E-X) | Product (at C4 and C3) | Overall Yield | Source(s) |

| 4-MeO-C₆H₄ (Anisyl) | TMSCl | R = Anisyl, E = TMS | 53% | nih.gov, rsc.org |

| 4-MeO-C₆H₄ (Anisyl) | (CCl₂Br)₂ | R = Anisyl, E = Br | 57% | rsc.org |

| 4-F-C₆H₄ | I₂ | R = 4-F-C₆H₄, E = I | 50% | rsc.org |

| Ph (Phenyl) | PhCHO | R = Phenyl, E = CH(OH)Ph | 49% | rsc.org |

| n-Hexyl | PhCOCOPh (Benzil) | R = n-Hexyl, E = COPh | 55% | rsc.org |

| 4-MeO-C₆H₄S (Thiolate) | TMSCl | R = S-Anisyl, E = TMS | 71% | nih.gov |

| 4-MeO-C₆H₄S (Thiolate) | DMF | R = S-Anisyl, E = CHO | 65% | nih.gov |

| 2,4,6-Me₃-C₆H₂S (Thiolate) | 4-I-C₆H₄CO₂Et (Pd-cat.) | R = S-Mesityl, E = 4-EtO₂C-C₆H₄ | 67% | rsc.org |

This method provides a robust and regioselective route to complex pyridine structures from the readily available starting material, this compound, and has been applied to the synthesis of key intermediates for pharmaceuticals like (±)-paroxetine. chemistryviews.orgnih.gov

Electrophilic Trapping of Pyridylmagnesium Species to Yield 2,3,4-Trisubstituted Pyridines

The transformation of this compound into highly functionalized 2,3,4-trisubstituted pyridines is a sophisticated process that proceeds through several key organometallic intermediates. rsc.orgnih.gov This synthetic strategy leverages the generation of a transient 3,4-pyridyne intermediate, which allows for a regioselective difunctionalization of the pyridine core. rsc.orgresearchgate.netrsc.org

The general reaction sequence commences with the regioselective lithiation of this compound (1) at the C4 position using a strong base such as n-butyllithium (n-BuLi) at low temperatures, typically -78 °C, to afford the 4-lithiated pyridine species (2). rsc.orgrsc.org This intermediate is not isolated but is immediately subjected to a transmetalation step with an organomagnesium halide (RMgX), often an aryl or alkylmagnesium bromide complexed with lithium chloride (RMgBr·LiCl). nih.govrsc.org This step generates a mixed diorganomagnesium species. rsc.orgrsc.org

Exploring the Scope of Electrophilic Quenching Agents (e.g., TMSCl, Allyl Bromide, DMF, Iodine)

The versatility of the 3,4-pyridyne strategy is significantly enhanced by the wide range of electrophiles that can be used to quench the intermediate 3-pyridylmagnesium species. rsc.org This allows for the introduction of diverse functionalities at the C3 position of the pyridine ring, leading to a library of polyfunctional pyridines. rsc.orgresearchgate.net

The scope extends beyond these common electrophiles. Thiolation has been accomplished using S-methyl methanesulfonothioate, and bromination using (CCl₂Br)₂. rsc.org Carbonyl compounds, including both electron-rich and electron-poor heterocyclic aldehydes as well as ketones like benzophenone, have been used to generate benzylic alcohol derivatives. rsc.orgnih.gov Furthermore, copper(I)-catalyzed acylations with acid chlorides, such as 4-chlorobenzoyl chloride, lead to the formation of biaryl ketones. rsc.org This broad scope of compatible electrophiles underscores the synthetic utility of the pyridylmagnesium intermediate derived from this compound.

Detailed Mechanistic Investigations of this compound Transformations

Kinetic and Thermodynamic Aspects of Pyridyne Reactivity

While the synthetic utility of this compound as a precursor to 2-ethoxy-3,4-pyridyne is well-established, detailed quantitative studies on the kinetic and thermodynamic parameters of the transformation are not extensively reported in the available literature. However, the specified reaction conditions offer qualitative insights into the energetic landscape of the process.

The reaction sequence is performed under strict temperature control, suggesting significant kinetic barriers and the potential for competing pathways if conditions are not optimized. rsc.org The initial lithiation is conducted at -78 °C, while the subsequent elimination to form the pyridyne requires heating to 75 °C for a defined period (e.g., 1 hour), indicating a substantial activation energy for the formation of the aryne intermediate. rsc.orgrsc.org This thermal requirement differentiates it from other aryne generation methods that can proceed at lower temperatures. acs.org

From a thermodynamic standpoint, the regioselectivity of the nucleophilic addition of the organomagnesium reagent to the C4 position of the pyridyne intermediate is a key feature. rsc.org This selectivity is rationalized by the coordinating influence of the C2-ethoxy group, which likely stabilizes the transition state leading to the C3-magnesiated species (6), making this pathway more favorable than addition at C3. rsc.org The stability of the resulting organometallic intermediate is sufficient for it to persist in solution until it is quenched by an external electrophile. rsc.org However, without computational modeling or direct experimental measurement, specific values for reaction energies (ΔG, ΔH) and entropies (ΔS) remain undetermined in the reviewed sources. Studies on other pyridine systems, such as 2-ethoxy-3,5-dinitropyridine, have shown that intermediates in substitution reactions can have lower thermodynamic stabilities than their isomers, highlighting the complex interplay of factors governing reactivity. psu.edu

Spectroscopic Characterization of Transient Organometallic Intermediates

The direct spectroscopic observation and characterization of the transient organometallic intermediates involved in the transformation of this compound, such as the 4-lithiated pyridine (2) and the 3-pyridylmagnesium halide (6), are exceptionally challenging due to their high reactivity and short lifetimes under the reaction conditions. The existing literature primarily infers the formation and structure of these intermediates based on the logical progression of the mechanism and the definitive characterization of the final, stable 2,3,4-trisubstituted pyridine products. rsc.orgrsc.org

Specialized techniques are typically required for the study of such reactive species. libretexts.org Methods like in-situ Fourier-transform infrared (FTIR) spectroscopy or low-temperature nuclear magnetic resonance (NMR) spectroscopy can allow for the direct observation of key intermediates in related complex reaction sequences. nih.gov For example, 1H NMR is a powerful tool for identifying metal hydride complexes, which show characteristic upfield shifts, while 31P NMR is invaluable for studying phosphine-containing complexes. libretexts.org

However, specific spectroscopic data (e.g., NMR, IR, or Raman spectra) for the lithiated or magnesiated intermediates derived from this compound are not provided in the surveyed research articles. rsc.orgnih.govresearchgate.netrsc.orguni-muenchen.de The characterization efforts reported are focused on the starting materials and the isolated, purified products. uni-muenchen.de Therefore, while the existence of these organometallic transients is a cornerstone of the accepted reaction mechanism, their direct spectroscopic profiles remain an area for future investigation.

Strategic Applications of 3 Chloro 2 Ethoxypyridine in Complex Molecule Synthesis

Divergent Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)

The unique reactivity of 3-chloro-2-ethoxypyridine makes it an important starting material in the synthesis of key intermediates for active pharmaceutical ingredients (APIs). Its ability to serve as a precursor to highly reactive intermediates, such as pyridynes, opens up efficient pathways for creating polysubstituted pyridine (B92270) derivatives, which are central to many drug scaffolds. rsc.org

Synthesis of Key Intermediates for (±)-Paroxetine

A significant application of this compound is in the synthesis of a key intermediate for (±)-Paroxetine, a widely used antidepressant. rsc.org Research has demonstrated a novel and regioselective method that leverages this compound to construct a critical trans-substituted piperidone precursor. researchgate.net

The synthetic strategy begins with the regioselective lithiation of this compound (1) at the 4-position, followed by a transmetalation with an organomagnesium halide. This step sets the stage for the formation of a highly reactive 3,4-pyridyne intermediate (5) upon heating. rsc.orgresearchgate.net This pyridyne species is then trapped in a regioselective manner by a Grignard reagent at position 4, and a subsequent electrophilic quench at position 3 yields a 2,3,4-trisubstituted pyridine. rsc.org This method was successfully applied to prepare a key intermediate for (±)-paroxetine. researchgate.net

The key steps in this synthesis, starting from this compound, are outlined below:

| Step | Description | Reagents | Outcome | Yield |

| 1 | Formation of trisubstituted pyridine (7ja) | 1. n-BuLi2. AnMgBr3. Electrophile (e.g., I₂) | 2,3,4-trisubstituted pyridine intermediate. | 53% |

| 2 | N-benzylation | Benzyl bromide | N-benzylated pyridone (17). | 80% |

| 3 | Selective Hydrogenation | H₂, Pd/C | Desired trans-substituted piperidone (18), a key paroxetine (B1678475) precursor. | 50% |

This table illustrates a specific synthetic route towards a (±)-Paroxetine intermediate starting from this compound. rsc.orgresearchgate.net

This pathway highlights the utility of this compound in generating complex, polyfunctional molecules through controlled, regioselective reactions. The methodology has also been adapted into a continuous flow setup, which offers advantages for scalability and reaction control. researchgate.net

Utility in the Construction of Diverse Drug Scaffolds

The true synthetic power of this compound lies in its ability to act as a linchpin for creating a wide variety of structurally diverse drug scaffolds. The generation of the 3,4-pyridyne intermediate is not limited to a single substrate but can be applied more broadly to produce a library of "highly decorated" or "polyfunctional" 2,3,4-substituted pyridines. rsc.orgresearchgate.net These pyridine structures are prevalent in medicinal chemistry and are considered "privileged scaffolds" due to their frequent appearance in biologically active compounds.

By varying the Grignard reagent used to trap the pyridyne at the C4 position and the electrophile used to quench the resulting organometallic species at the C3 position, a vast chemical space can be explored. This modularity allows for the systematic modification of the pyridine core, which is a key strategy in drug discovery for optimizing the pharmacological properties of a lead compound. Derivatives such as 3-chloro-2-methoxypyridine-4-boronic acid, which can be synthesized from related precursors, are also valuable intermediates, particularly for Suzuki coupling reactions to form carbon-carbon bonds in drug molecules. ontosight.ai

Role in Agrochemical Development

The pyridine ring is a common feature in many important agrochemicals, including herbicides, insecticides, and fungicides. rsc.orgresearchgate.net Halogenated and alkoxy-substituted pyridines are key building blocks in this sector. For instance, related compounds like 2-chloro-6-ethoxypyridine (B1359853) serve as intermediates in the synthesis of pyridine-based herbicides. ontosight.ai Similarly, other halogenated propoxy- and methoxypyridines are noted for their role in agrochemical research. chemimpex.com

While the pyridine scaffold itself is crucial in agrochemicals like the insecticide Chlorpyrifos (which contains a trichlorinated pyridine ring), specific, widely documented examples detailing the synthetic route from this compound to a commercial agrochemical are less prevalent in the literature compared to its pharmaceutical applications. However, its utility in creating functionalized pyridines means it is a relevant and potent building block for the discovery of new agrochemical active ingredients. cymitquimica.com Boronic acid derivatives of related structures are explicitly mentioned as intermediates for both pharmaceuticals and agrochemicals. ontosight.ai

Access to Highly Functionalized Heterocyclic Systems

The synthesis of highly functionalized heterocyclic systems is a central goal of modern organic chemistry, and this compound provides an elegant solution for accessing substituted pyridines. The key to its utility is the generation of the 3,4-pyridyne intermediate, a powerful tool for adjacent, regioselective difunctionalization. rsc.org

The process is initiated by a regioselective lithiation at the C-4 position using a strong base like n-BuLi, followed by transmetalation with a magnesium halide reagent. rsc.orgresearchgate.net Subsequent heating causes the elimination of the chloro and metal groups, forming the transient 3,4-pyridyne. rsc.org This highly reactive species is immediately trapped by the magnesium reagent present in the mixture, which adds regioselectively to the C-4 position. The resulting 3-pyridylmagnesium species can then be quenched with a diverse array of electrophiles at the C-3 position. researchgate.net

This methodology allows for the precise installation of two different functional groups in adjacent positions on the pyridine ring, a transformation that is often difficult to achieve through classical aromatic substitution reactions.

| Electrophile | Functional Group Introduced at C-3 |

| TMSCl | Trimethylsilyl |

| I₂ | Iodo |

| Allyl bromide | Allyl |

| DMF | Formyl |

| 4-iodobenzotrifluoride | 4-(Trifluoromethyl)phenyl |

This table showcases the versatility of the 3-pyridylmagnesium intermediate derived from this compound in reacting with various electrophiles to produce polysubstituted pyridines. researchgate.net

Exploration of 3 Chloro 2 Ethoxypyridine Derivatives and Analogues: Synthesis and Biological Relevance

Design and Synthesis of Alkoxy-Modified Pyridine (B92270) Analogues

The synthetic accessibility of alkoxy-modified pyridine analogues is fundamental to their use in further chemical exploration. The methods employed often involve the strategic introduction of chloro and alkoxy groups onto the pyridine core, with the nature of the alkoxy group influencing the subsequent reactivity of the molecule.

Synthesis of 3-Chloro-2-methoxypyridine (B78714) and its Derivatives

The synthesis of 3-chloro-2-methoxypyridine and its derivatives can be achieved through several strategic routes. A common approach involves the chlorination and methoxylation of pyridine precursors. For instance, derivatives such as 3-chloro-2-methoxypyridine-4-acetic acid are typically synthesized from pyridine derivatives through a sequence of chlorination and methoxylation steps. Another general method for preparing 2-alkoxy-4-substituted pyridine derivatives starts with 2-chloropyridine (B119429), which undergoes a five-step process: nitrogen oxidation, etherification, nitration, halogenation, and subsequent deoxidation to yield the desired product. google.com

More targeted approaches leverage modern synthetic methodologies. Directed ortho-metalation (DoM) is a powerful strategy where the methoxy (B1213986) group directs lithiation to an adjacent position. For example, 2-methoxypyridine (B126380) can be lithiated and then quenched with a chlorine source to introduce the chloro group regioselectively. This principle is also used to synthesize functionalized derivatives; 2-chloro-6-methoxypyridine (B123196) can be lithiated via DoM with lithium diisopropylamide (LDA) and then treated with triisopropylborate to afford 6-chloro-2-methoxypyridin-3-ylboronic acid, a key intermediate for cross-coupling reactions. dergipark.org.tr Similarly, nucleophilic aromatic substitution can be employed, as demonstrated in the synthesis of 6-bromo-2-methoxy-3-aminopyridine from 2,6-dibromo-3-aminopyridine using sodium methoxide. nih.gov

These synthetic intermediates are valuable for building more complex molecules. 3-Chloro-2-methoxypyridine-4-boronic acid, for example, serves as a crucial building block in the synthesis of kinase inhibitors. ontosight.ai

Table 1: Selected Synthetic Methods for 3-Chloro-2-methoxypyridine Derivatives

| Starting Material | Key Reagents | Product | Synthetic Strategy | Reference |

| 2-Chloropyridine | 1. m-CPBA 2. NaOMe 3. HNO₃/H₂SO₄ 4. Acetyl Halide 5. PCl₃ | 2-Alkoxy-4-substituted Pyridine | Multi-step synthesis via N-oxide | google.com |

| 2-Methoxypyridine | 1. LDA/Lithium 2. Cl₂ or Cl⁻ source | 3-Chloro-2-methoxypyridine | Directed ortho-Metalation (DoM) | |

| 2-Chloro-6-methoxypyridine | 1. LDA 2. Triisopropylborate | 6-Chloro-2-methoxypyridin-3-ylboronic acid | Directed ortho-Metalation (DoM) | dergipark.org.tr |

| 2,6-Dibromo-3-aminopyridine | Sodium methoxide | 6-Bromo-2-methoxy-3-aminopyridine | Nucleophilic Aromatic Substitution | nih.gov |

Impact of Varying Alkoxy Chain Lengths on Reactivity and Selectivity

The length of the alkoxy chain (e.g., methoxy vs. ethoxy) can significantly influence the reactivity and selectivity of the pyridine ring in subsequent transformations. While systematic studies comparing a wide range of alkoxy chains are not extensively documented, distinct reactivity patterns have emerged for methoxy and ethoxy analogues.

The 2-ethoxy group, as seen in 3-chloro-2-ethoxypyridine, has been shown to be particularly effective in facilitating the generation of 3,4-pyridyne intermediates. rsc.orgrsc.org This reaction proceeds via regioselective lithiation at the 4-position, followed by elimination at elevated temperatures. rsc.orgrsc.org This specific reactivity pathway opens unique avenues for the difunctionalization of the pyridine ring. rsc.org In contrast, synthetic routes involving 2-methoxy analogues often focus on their utility as directing groups for ortho-metalation to create boronic acids or other substituted derivatives without necessarily proceeding to pyridyne formation. dergipark.org.tr

This difference in reactivity can be attributed to both electronic and steric factors. The slightly larger ethoxy group may influence the stability and formation of intermediates differently than the methoxy group. In the context of biological activity, even subtle changes from a methoxy to an ethoxy group can have a measurable impact on potency, as observed in structure-activity relationship studies of PPARγ modulators, where 3-methoxy and 3-ethoxy derivatives exhibited similarly high potency, suggesting that for some biological targets, this variation is well-tolerated. nih.gov The substitution of 3-ethoxypyridine (B173621) via lithiation at the 2-position further highlights how the alkoxy group activates specific sites on the ring for functionalization. abertay.ac.uk

Regioselective Functionalization of this compound Analogues

The inherent electronic properties of the this compound scaffold allow for highly controlled, position-selective introduction of new functional groups. Methodologies such as directed ortho-metalation and transition metal-catalyzed cross-coupling are pivotal for elaborating the core structure.

Directed Ortho-Metalation (DoM) Strategies for Position-Selective Substitution

Directed ortho-metalation (DoM) is a premier strategy for achieving regioselectivity in the functionalization of aromatic and heteroaromatic systems. wikipedia.org The reaction utilizes a directing metalation group (DMG), which complexes with an organolithium reagent to facilitate deprotonation at a specific ortho-position. wikipedia.orgorganic-chemistry.org In 3-chloro-2-alkoxypyridine analogues, the alkoxy group (e.g., methoxy or ethoxy) serves as a moderately strong DMG, directing metalation to an adjacent carbon. organic-chemistry.org

A prominent example is the highly regioselective lithiation of this compound at the C4 position using n-butyllithium (n-BuLi). rsc.orgrsc.org This specific lithiation is the crucial first step in the generation of 3,4-pyridyne intermediates, which can be trapped to create various 2,3,4-trisubstituted pyridines. rsc.orgrsc.orgresearchgate.net The resulting 4-lithiated pyridine can undergo transmetalation with organomagnesium halides, leading to a cascade that produces highly decorated pyridine structures. rsc.org This method demonstrates exceptional control over substitution patterns, overcoming the challenges often associated with functionalizing halopyridines. researchgate.net The use of strong bases like lithium diisopropylamide (LDA) has also been reported for the ortho-lithiation of other halopyridines, underscoring the versatility of the DoM approach. dergipark.org.trresearchgate.net

Table 2: Directed Ortho-Metalation (DoM) of Alkoxypyridines

| Substrate | Directing Group | Reagent | Position of Metalation | Subsequent Reaction | Reference |

| This compound | 2-Ethoxy | n-BuLi | C4 | Pyridyne formation | rsc.orgrsc.org |

| 3-Chloropyridine | - | LDA | C4 | Quench with electrophiles | researchgate.net |

| 2-Chloro-6-methoxypyridine | 6-Methoxy | LDA | C3 | Boronic acid synthesis | dergipark.org.tr |

| 3-Ethoxypyridine | 3-Ethoxy | n-BuLi | C2 | Lithiopyridine formation | abertay.ac.uk |

Cross-Coupling Reactions on Modified Halopyridines

The halogen substituent on the 3-chloro-2-alkoxypyridine ring is a versatile handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, is a powerful and widely used method for forming carbon-carbon bonds due to its functional group tolerance and high yields. nih.gov

The chloro atom at the C3 position of the pyridine ring can participate in palladium-catalyzed coupling reactions. For instance, derivatives like 6-chloro-2-methoxypyridin-3-ylboronic acid can be used as coupling partners with various heteroaryl halides to generate new heterobiaryl compounds. dergipark.org.tr Conversely, the chloro-substituted pyridine itself can act as the halide partner. Suzuki-Miyaura reactions of heteroaryl chlorides, including chloropyridines, with arylboronic acids proceed efficiently to yield biaryl products. nih.govacs.org These reactions are often catalyzed by palladium complexes, such as Pd(PPh₃)₄, in the presence of a base. nih.gov

Beyond C-C bond formation, palladium-catalyzed C-N cross-coupling reactions are also feasible. For example, unprotected 3-halo-2-aminopyridines can be coupled with primary and secondary amines using specialized palladium catalysts, demonstrating that the pyridine scaffold is amenable to amination reactions. nih.gov The ability to perform these varied coupling reactions on the halopyridine core makes compounds like this compound highly valuable precursors for synthesizing diverse libraries of functionalized molecules.

Table 3: Examples of Cross-Coupling Reactions on Halopyridine Scaffolds

| Halopyridine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| 6-Chloro-2-methoxypyridin-3-ylboronic acid | Heteroaryl Halides | Pd(PPh₃)₄ / Na₂CO₃ | Heterobiaryls | dergipark.org.tr |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic Acids | Pd(PPh₃)₄ / K₃PO₄ | Aryl-substituted Pyridines | nih.gov |

| 3-Chloropyridine | 5-Indole boronic acid | Pd(OAc)₂ / Ligand 1 | Heterobiaryl | acs.org |

| 3-Bromo-2-aminopyridine | Primary/Secondary Amines | RuPhos/BrettPhos Precatalysts | N³-substituted-2,3-diaminopyridines | nih.gov |

Structure-Activity Relationship (SAR) Studies of Functionalized Pyridine Derivatives in Medicinal and Agrochemical Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of pyridine derivatives. The strategic placement of substituents, including the chloro and alkoxy groups found in this compound analogues, plays a defining role in their interaction with biological targets in both medicinal and agrochemical applications.

In medicinal chemistry, the introduction of chloro and methoxy groups onto a pyridine ring has been shown to enhance biological activity. These substituents can increase lipophilicity, which facilitates passage through biological membranes, and improve binding to hydrophobic pockets within protein targets. A detailed SAR study on peroxisome proliferator-activated receptor γ (PPARγ) modulators revealed the importance of the alkoxy group's position and identity. nih.gov When a 2-pyridyl ring was replaced with a 4-pyridyl core, the introduction of a 3-methoxy or 3-ethoxy group was found to be essential for high potency. nih.gov Similarly, in the development of γ-secretase modulators, a 3-methoxypyridine (B1141550) derivative was able to restore biological activity that was lost when an unsubstituted pyridine ring was used. nih.gov Further studies on cytotoxic agents have indicated that methoxy and chloro substituents on the pyridine framework are beneficial for enhancing activity against cancer cell lines. mdpi.com A broader analysis of pyridine derivatives with antiproliferative activity concluded that the presence of -OMe groups, among others, generally enhances efficacy. nih.gov

Table 4: SAR of 4-Pyridine Derivatives as PPARγ Modulators

| Compound | Substituent (R) | In Vitro Potency (EC₅₀, nM) | Partial Agonist Activity (Eₘₐₓ, %) | Reference |

| 2a | 3-Methyl | 1800 | 25 | nih.gov |

| 2b | 3-Ethyl | 189 | 36 | nih.gov |

| 2c | 3-Methoxy | 188 | 39 | nih.gov |

| 2d | 3-Ethoxy | 182 | 44 | nih.gov |

| 2e | 3-Chloro | >10000 | N/A | nih.gov |

| 2f | 3,5-Dimethyl | 3700 | 45 | nih.gov |

Data extracted from a study on PPARγ modulators, where lower EC₅₀ indicates higher potency.

In the agrochemical field, pyridine derivatives are the foundation for many potent insecticides, including neonicotinoids. acs.org An SAR study of novel functionalized pyridines as potential insecticides against the cowpea aphid (Aphis craccivora) highlighted the importance of specific substituent combinations. acs.org The results showed that compounds containing a chlorophenyl group and an ethoxy group exhibited the highest insecticidal activity. acs.org This underscores the synergistic effect of the halogen and alkoxy moieties in enhancing the toxicological profile of these molecules against agricultural pests.

Table 5: Insecticidal Activity of Pyridine Derivatives Against Aphis craccivora

| Compound | Key Structural Features | LC₅₀ (mg/L) | Relative Potency | Reference |

| 1c | 4-Chlorophenyl, Tetrahydroisoquinoline | 1.121 | Moderate | acs.org |

| 1d | 4-Chlorophenyl, Cyano, Phenyl | 0.593 | High | acs.org |

| 1f | 4-Chlorophenyl, Cyano, Phenyl, Ethoxy | 0.498 | Highest | acs.org |

| Acetamiprid | Reference Neonicotinoid | 0.267 | Reference | acs.org |

Data extracted from a study on potential insecticides, where lower LC₅₀ indicates higher toxicity.

These studies collectively demonstrate that the 3-chloro-2-alkoxypyridine framework is not merely a synthetic curiosity but a privileged scaffold. The careful and selective functionalization of this core, guided by SAR principles, allows for the fine-tuning of biological activity, leading to the development of potent and selective molecules for critical applications in human health and crop protection.

Computational and Theoretical Chemistry Studies on 3 Chloro 2 Ethoxypyridine Reactivity

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to exploring the electronic properties that govern the reactivity of 3-chloro-2-ethoxypyridine. These studies focus on the distribution of electrons in molecular orbitals and how this distribution influences the molecule's interaction with other chemical species.

Frontier Molecular Orbital (FMO) theory is a cornerstone for rationalizing chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The energies and symmetries of these orbitals determine how a molecule will interact with electrophiles and nucleophiles.

For this compound, the electronic nature is shaped by the interplay of the electron-withdrawing chloro group and the electron-donating ethoxy group. The ethoxy group, a π-donor, raises the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted pyridine (B92270). Conversely, the inductive effect of the chlorine atom and the pyridine nitrogen lowers the energy of the LUMO, rendering the ring susceptible to nucleophilic attack.

Computational studies on related 2-chloro-3-substituted pyridines show that the nature and position of substituents significantly influence the FMOs and, consequently, the reaction mechanisms. chemrxiv.orgchemrxiv.orgacs.org For instance, in oxidative addition reactions involving palladium catalysts, the LUMO symmetry of substituted 2-chloropyridines dictates whether the mechanism is a nucleophilic displacement or a three-centered insertion. acs.org For 3-EDG (Electron-Donating Group) derivatives, high LUMO coefficients are found at the C2 position, facilitating a nucleophilic displacement mechanism. acs.org

A crucial aspect of the reactivity of this compound is its role as a precursor to the highly reactive 3,4-pyridyne intermediate. nih.govresearchgate.net The formation of this strained intermediate dramatically alters the electronic landscape. Computational analyses of substituted 3,4-pyridynes, based on the aryne distortion model, reveal that substituents can induce significant geometric and electronic asymmetry. nih.gov An electron-withdrawing substituent at C2, such as the ethoxy group's oxygen (via induction), can lead to a "flattening" of the internal angle at the C4 position, making it the preferred site for nucleophilic attack. nih.gov This distortion is reflected in the pyridyne's LUMO, which becomes more localized on the C4 carbon, directing the regioselectivity of addition reactions.

Table 1: Calculated Properties of Substituted 3,4-Pyridynes (Illustrative Data based on nih.gov)

| Substituent at C2 | Internal Angle at C3 (°) | Internal Angle at C4 (°) | Predicted Site of Nucleophilic Attack |

| H | ~114.3 | ~114.4 | Poor Selectivity |

| OMe | ~113.6 | ~116.0 | C4 |

| Cl | ~112.5 | ~115.5 | C4 |

Note: This table provides illustrative data based on principles from cited research on related systems to demonstrate the effect of substituents on pyridyne geometry. Actual values for 2-ethoxy-3,4-pyridyne may vary.

The generation of 3,4-pyridyne from this compound typically proceeds via a two-step sequence: regioselective lithiation followed by elimination. nih.govresearchgate.net Computational modeling, often using Density Functional Theory (DFT), is instrumental in elucidating the mechanism and energetics of this pathway.

The first step is the deprotonation of this compound. The ethoxy group at the C2 position directs lithiating agents, such as n-butyllithium (n-BuLi), to selectively abstract the proton at the C4 position. nih.govresearchgate.net This regioselectivity is a result of the stabilization of the resulting carbanion through coordination with the Lewis basic oxygen of the ethoxy group. DFT calculations can model the structure of the 4-lithiated intermediate (2), confirming its stability. nih.gov

Following lithiation, the process often involves transmetalation with an organomagnesium reagent to form a mixed diorganomagnesium species (4). nih.gov At elevated temperatures, this intermediate undergoes elimination of the magnesium chloride salt to generate the 3,4-pyridyne (5). nih.govresearchgate.net Computational modeling can map the potential energy surface for this elimination step, identifying the transition state and calculating the activation energy barrier. These calculations help to understand the temperature requirements for the reaction and the factors that influence the rate of pyridyne formation. scispace.com

Mechanistic Insights from Transition State Analysis and Reaction Energetics

Transition state analysis is a powerful computational tool for understanding reaction mechanisms in detail. By locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy, chemists can determine the activation energy (ΔG‡) of a reaction, which is directly related to the reaction rate.

For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling, transition state calculations can reveal the precise geometry of atomic arrangements during the bond-breaking and bond-forming events. Studies on related chloropyridines have shown that SNAr reactions proceed via concerted transition states rather than through stable Meisenheimer intermediates. nih.govrsc.org The calculated activation free energies for these processes correlate well with experimentally observed reaction rates. nih.gov

Table 2: Illustrative Reaction Energetics for SNAr on Chloropyridines (based on data from nih.govrsc.org)

| Electrophile | Nucleophile | ΔG‡ (kJ mol⁻¹) (Experimental) | ΔG‡ (kJ mol⁻¹) (Predicted) |

| 2-chloropyridine (B119429) | Benzyl alkoxide | 88.8 | 89.1 |

| 2-chloro-5-methoxypyridine | Benzyl alkoxide | 93.3 | 92.5 |

| 2-chloro-3-methoxypyridine | Benzyl alkoxide | 94.6 | 95.0 |

Note: This table showcases the accuracy of computational predictions for SNAr reactions on related systems. Similar models could be applied to this compound.

In the context of pyridyne chemistry, once the 3,4-pyridyne of this compound is formed, it reacts rapidly with nucleophiles. Transition state analysis of the nucleophilic addition step can explain the observed regioselectivity. Calculations would likely show a lower activation energy for the attack at the C4 position compared to the C3 position, consistent with the predictions from FMO analysis and the aryne distortion model. nih.gov The energetics of the subsequent quench of the resulting 3-pyridylmagnesium species with an electrophile can also be modeled to provide a complete energetic profile of the difunctionalization reaction. nih.gov

Predictive Modeling for Novel Reactivity and Selectivity

A major goal of computational chemistry is to move beyond explaining known phenomena to predicting new reactivity. By developing robust quantitative structure-reactivity relationships (QSRR), it is possible to forecast the outcomes of reactions for new substrates or under different conditions. rsc.org

For this compound, predictive models can be built using calculated molecular descriptors. These descriptors can be global properties, like electron affinity (EA), or local properties, such as the molecular electrostatic potential (ESP) at specific atoms. rsc.org For instance, multivariate linear regression models have successfully predicted SNAr reaction rates for a wide array of 74 unique haloarene and haloheterocycle electrophiles with a high degree of accuracy (R² = 0.92). nih.govrsc.org Such a model could be used to predict the rate of SNAr for this compound with various nucleophiles.

Furthermore, these models can predict regioselectivity in molecules with multiple potential reaction sites. By analyzing FMOs and other electronic parameters, it's possible to predict which site will be more reactive. nih.gov For example, models have been developed that accurately predict site selectivity in Pd-catalyzed cross-coupling reactions by considering the symmetries and energies of the substrate's LUMO and LUMO+1 orbitals. chemrxiv.orgchemrxiv.org Applying these predictive tools to this compound could guide the design of new, selective C-H functionalization or cross-coupling reactions, saving significant experimental time and resources. This predictive power is crucial for applications in medicinal chemistry and materials science, where the efficient synthesis of complex, highly functionalized pyridine scaffolds is essential. nih.gov

Advanced Methodologies in Synthetic Organic Chemistry Utilizing 3 Chloro 2 Ethoxypyridine

Continuous Flow Chemistry for Enhanced Process Control and Scalability

The application of continuous flow technology allows for the generation of reactive organometallic intermediates, which can be challenging in batch reactors. For instance, a novel organomagnesium reagent has been generated from 3-Chloro-2-ethoxypyridine in a continuous flow reactor for use in subsequent reactions. researchgate.net This demonstrates the practical utility of flow chemistry for handling sensitive intermediates in the synthesis of complex molecules.

| Feature | Advantage in Continuous Flow | Relevance to this compound Synthesis |

| Heat Transfer | Superior surface-area-to-volume ratio allows for rapid dissipation of heat. europa.eu | Enables safe handling of exothermic reactions, such as metalation or nitration. vapourtec.com |

| Mass Transfer | Efficient mixing of reagents, even with immiscible phases. europa.eu | Ensures uniform reaction conditions, leading to higher selectivity and yield. |

| Scalability | Production is scaled by running the system for longer periods ("scaling out"). ajinomoto.comresearchgate.net | Facilitates straightforward transition from laboratory-scale synthesis to industrial production. |

| Safety | Small reaction volumes at any given time minimize the risk associated with hazardous materials. nih.goveuropa.eu | Crucial for reactions involving potentially explosive intermediates like diazonium salts. researchgate.net |

| Control | Precise control over parameters like temperature, pressure, and residence time. nih.govucla.edu | Allows for fine-tuning of reaction conditions to maximize product purity and yield. |

This table summarizes the key advantages of continuous flow chemistry and their application in the synthesis involving this compound.

A significant advantage of continuous flow reactors is their enhanced safety profile when handling high-energy or hazardous intermediates. europa.eu The small internal volume of the reactor ensures that only a minimal amount of the reactive species is present at any moment, drastically reducing the potential for thermal runaway or other uncontrolled events. nih.govvapourtec.com This is particularly relevant in the chemistry of pyridines, where reactions can be highly exothermic.

The high surface-area-to-volume ratio inherent in flow reactors provides exceptionally efficient heat exchange. europa.eu This allows for precise temperature control, even for highly exothermic processes that would be difficult to manage in large-scale batch reactors. vapourtec.com Consequently, reactions involving thermally sensitive intermediates, which are common in the functionalization of pyridine (B92270) rings, can be performed with greater safety and selectivity. researchgate.net

Continuous flow systems are exceptionally well-suited for the rapid optimization of reaction parameters. researchgate.net By systematically varying flow rates, temperature, and reagent concentrations, a large experimental space can be explored in a short amount of time. ucla.edu This process can be further accelerated through the integration of automated self-optimizing systems and feedback algorithms. researchgate.netrsc.org

For example, multi-objective Bayesian optimization has been used to simultaneously optimize both reaction yield and production rate in the continuous flow synthesis of pyridinium (B92312) salts. nih.govucla.edu Computational Fluid Dynamics (CFD) has also proven to be a valuable tool, allowing for the simulation of reaction conditions to identify significant factors affecting product yield, thereby reducing the need for extensive experimentation. rsc.org Such optimization strategies are critical for developing robust and efficient synthetic routes for derivatives of this compound.

| Parameter | Method of Control | Impact on Reaction |

| Residence Time | Adjusting flow rate and reactor volume | Determines the duration reactants spend in the reaction zone, affecting conversion. |

| Temperature | External heating/cooling of the reactor | Influences reaction kinetics and selectivity. |

| Stoichiometry | Adjusting relative flow rates of reagent streams | Controls the molar ratio of reactants, impacting yield and byproduct formation. |

| Pressure | Use of back-pressure regulators | Allows reactions to be conducted above the solvent's boiling point, accelerating rates. vapourtec.com |

This table outlines key reaction parameters and how they are controlled and optimized in a continuous flow setup.

High-Throughput Experimentation and Automated Synthesis Platforms

High-Throughput Experimentation (HTE) has revolutionized chemical research by enabling the parallel execution of a large number of reactions. acs.org This approach is invaluable for rapidly screening catalysts, reagents, and reaction conditions to discover optimal pathways for transformations involving substrates like this compound. nih.gov By using microscale reaction formats, HTE minimizes the consumption of valuable starting materials while maximizing the data generated. nih.govscienceintheclassroom.org

Automated synthesis platforms integrate robotics and software to perform multi-step synthetic sequences with minimal human intervention. researchgate.net These systems can be coupled with HTE to accelerate the discovery-to-production pipeline. purdue.edu For instance, automated platforms can be programmed to synthesize libraries of pyridine derivatives for screening in drug discovery programs. synplechem.com The combination of HTE with rapid analytical techniques, such as Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), allows for the analysis of hundreds of unique reaction conditions in minutes. purdue.edu

Concluding Remarks and Future Research Trajectories

Synthesis of Key Findings and Scientific Contributions

The principal scientific contribution centered around 3-Chloro-2-ethoxypyridine is its application in a novel and highly regioselective 3,4-difunctionalization of the pyridine (B92270) ring. nih.gov Historically, the functionalization of pyridines via pyridyne intermediates was often hampered by a lack of regioselectivity, especially for 3,4-pyridynes which could undergo nucleophilic attack at either the C3 or C4 position with little preference. nih.gov

The seminal work in this area demonstrated that this compound could be readily converted into a 3,4-pyridyne intermediate through a sequence of regioselective lithiation at the C4 position, followed by transmetalation with an organomagnesium halide and subsequent heating. nih.goveurekaselect.com This process generates a transient 3,4-pyridyne which then undergoes a highly regioselective addition of the Grignard moiety at the C4 position. The resulting 3-pyridylmagnesium species can be trapped with a variety of electrophiles at the C3 position, yielding a diverse array of 2,3,4-trisubstituted pyridines. nih.gov This methodology represents a significant advance over previous strategies that required lengthy precursor synthesis or offered limited reaction scope. nih.gov

A key success of this strategy was its application in the synthesis of a crucial intermediate for (±)-paroxetine, a selective serotonin (B10506) reuptake inhibitor, showcasing the practical utility of this method in accessing pharmaceutically relevant scaffolds. nih.gov Furthermore, the multi-step organometallic reaction sequence was successfully adapted to a continuous flow setup. nih.gov This adaptation is a noteworthy contribution, as flow chemistry offers superior control over reaction conditions, enhances safety when dealing with highly reactive intermediates, and provides a clear pathway for scaling up the synthesis of these complex pyridine derivatives. nih.govresearchgate.net

The table below summarizes the outcomes of the regioselective difunctionalization of this compound with various Grignard reagents and electrophiles.

Data sourced from research on the regioselective difunctionalization of this compound. nih.gov

Persistent Challenges and Unresolved Questions in this compound Chemistry

Despite the significant progress, challenges remain in the chemistry of this compound and the pyridyne intermediates it generates. The chemistry relies on highly reactive organometallic species, such as n-butyllithium and Grignard reagents, which necessitates stringent reaction conditions, including low temperatures and inert atmospheres, to maintain control and selectivity. researchgate.net The thermal sensitivity and strong reactivity of these intermediates can pose difficulties in achieving the desired selectivity with a broader range of substrates. researchgate.net

Furthermore, while the regioselectivity of the Grignard addition to the pyridyne is high, the factors governing this selectivity—hypothesized to be related to the aryne distortion model—could be further investigated. nih.govnih.gov A deeper mechanistic understanding could allow for even finer control and potentially enable the selective synthesis of the minor regioisomer if desired. The range of electrophiles that can effectively trap the 3-pyridylmagnesium intermediate is also an area for further investigation to expand the diversity of accessible 2,3,4-trisubstituted pyridines.

Future Prospects for Expanding the Synthetic Utility of this compound

The future for this compound in synthetic chemistry appears promising. The successful implementation of its pyridyne chemistry in a continuous flow system is a major step towards making these complex transformations more accessible, safer, and scalable for both academic and industrial applications. nih.govbeilstein-journals.org Future work will likely focus on optimizing and expanding these flow-based protocols, potentially integrating purification steps to create fully automated sequences for the synthesis of highly functionalized pyridines. nih.govresearchgate.net

There is significant potential to expand the variety of molecules synthesized from this precursor. This includes exploring a wider range of organometallic reagents beyond Grignards, such as organozinc or organocuprate species, which may offer different reactivity profiles and functional group tolerance. Similarly, investigating a broader array of electrophiles for the final quenching step will be crucial for increasing the structural diversity of the products. znaturforsch.com

The application of this methodology to the synthesis of other natural products and pharmaceutical agents beyond the paroxetine (B1678475) intermediate is a clear future direction. nih.gov By providing a reliable route to a previously challenging substitution pattern on the pyridine ring, this chemistry opens the door to the synthesis and evaluation of new analogs of existing drugs and the exploration of entirely new chemical entities for drug discovery.

Broader Implications for Heterocyclic Synthesis and Drug Discovery

The research centered on this compound has significant implications that extend beyond the compound itself, impacting the broader fields of heterocyclic synthesis and drug discovery. Pyridine is one of the most ubiquitous N-heterocycles found in FDA-approved drugs, natural products, and agrochemicals. rsc.orgnih.govrsc.org Therefore, the development of new methods to selectively functionalize the pyridine core is of paramount importance.

This work provides a robust and regioselective method for accessing 2,3,4-trisubstituted pyridines, a substitution pattern that can be challenging to achieve through classical methods. eurekaselect.comnih.gov By leveraging highly reactive pyridyne intermediates in a controlled manner, this strategy allows for the rapid construction of molecular complexity from a simple starting material. nih.govnih.gov This expands the toolkit available to synthetic chemists and enables the exploration of new regions of chemical space.

For drug discovery, access to these novel, highly decorated pyridine scaffolds is particularly valuable. chemijournal.comrsc.org The ability to systematically vary substituents at three different positions on the pyridine ring allows for detailed structure-activity relationship (SAR) studies, which are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. nih.gov The pyridine motif is known to engage in important binding interactions with biological targets and can improve a compound's metabolic stability and permeability. nih.gov By providing a new route to complex pyridine derivatives, the chemistry of this compound directly contributes to the design and synthesis of the next generation of therapeutics. researchgate.net

Q & A

Q. How can researchers address discrepancies in biological activity data for this compound-based compounds?

- Methodological Answer :

- Validate assay conditions (e.g., cell line viability, solvent controls) to rule out false positives/negatives .

- Perform SAR (Structure-Activity Relationship) studies by systematically modifying substituents (e.g., ethoxy vs. methoxy groups) .

- Use molecular docking simulations to predict binding affinities against target proteins and compare with in vitro results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.